molecular formula C12H13F3N2O B1374085 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1379184-81-2

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1374085
CAS No.: 1379184-81-2
M. Wt: 258.24 g/mol
InChI Key: YVDNLFZYILIKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoropropyl group, and a tetrahydroquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3,3-trifluoropropylamine with a suitable quinoline derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinolinones.

Scientific Research Applications

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-methyl-5-[(3,3,3-trifluoropropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound shares a similar trifluoropropyl group but differs in its core structure.

    1,3,5-Triazine derivatives: These compounds also contain trifluoropropyl groups and are studied for their biological activities.

Uniqueness

6-Amino-1-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and its tetrahydroquinolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-amino-1-(3,3,3-trifluoropropyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)5-6-17-10-3-2-9(16)7-8(10)1-4-11(17)18/h2-3,7H,1,4-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNLFZYILIKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.